Adenosine Deaminase-Mediated Hydrolysis: Exclusive Conversion to Acyclovir Not Shared by 6-Chloropurine Analogs
The 6-chloro substituent of 9-((2-hydroxyethoxy)methyl)-2-amino-6-chloropurine undergoes smooth and specific hydrolysis by adenosine deaminase (ADA) to yield 9-[(2-hydroxyethoxy)methyl]guanine (acyclovir). In contrast, 6-chloropurine analogs lacking the 2-amino group are not ADA substrates. The 2-amino-6-chloropurine base without the acyclic side chain also shows no ADA-mediated conversion [1]. This enzymatic transformation provides a direct, mild, and regiospecific route to acyclovir without chemical hydrolysis steps that risk side-product formation.
| Evidence Dimension | Enzymatic hydrolysis by adenosine deaminase (ADA) |
|---|---|
| Target Compound Data | Complete conversion to acyclovir under ADA catalysis (qualitative yield reported as smooth and efficient) |
| Comparator Or Baseline | 2-Amino-6-chloropurine (no side chain): not a substrate. 6-Chloropurine: not a substrate. 2-Amino-6-fluoropurine analog: not an ADA substrate. |
| Quantified Difference | Qualitative: target compound is a substrate; comparators are not. No kinetic constants (Km, kcat) available in the primary source. |
| Conditions | Adenosine deaminase from calf intestinal mucosa; aqueous buffer, pH ~7, 25–37 °C [1]. |
Why This Matters
For procurement decisions, this unique ADA substrate capability means the compound enables a one-step enzymatic synthesis of acyclovir under mild conditions, avoiding harsh chemical deprotection steps required for other intermediates.
- [1] Robins, M. J., & Hatfield, P. W. (1982). Nucleic acid related compounds. 37. Convenient and high-yield syntheses of N-[(2-hydroxyethoxy)methyl] heterocycles as acyclic nucleoside analogues. Canadian Journal of Chemistry, 60(5), 547–553. https://doi.org/10.1139/v82-081 View Source
